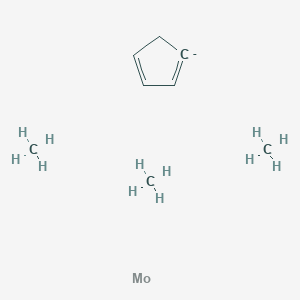

Cyclopenta-1,3-diene;methane;molybdenum

Description

Properties

Molecular Formula |

C8H17Mo- |

|---|---|

Molecular Weight |

209.17 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;methane;molybdenum |

InChI |

InChI=1S/C5H5.3CH4.Mo/c1-2-4-5-3-1;;;;/h1-3H,4H2;3*1H4;/q-1;;;; |

InChI Key |

ITRDFYGIOQUWPV-UHFFFAOYSA-N |

Canonical SMILES |

C.C.C.C1C=CC=[C-]1.[Mo] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-1,3-diene;methane;molybdenum typically involves the reaction of molybdenum hexacarbonyl with cyclopenta-1,3-diene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired complex. The general reaction can be represented as follows:

Mo(CO)6+C5H6→Mo(C5H5)(CH4)

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;methane;molybdenum undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.

Reduction: It can be reduced to lower oxidation state species.

Substitution: Ligands such as cyclopenta-1,3-diene and methane can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Ligand substitution reactions often involve the use of phosphines, amines, and other donor ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield molybdenum(VI) complexes, while reduction can produce molybdenum(II) species. Substitution reactions can result in a variety of molybdenum-ligand complexes.

Scientific Research Applications

Synthetic Applications

Cyclopenta-1,3-diene; methane; molybdenum is primarily utilized in synthetic organic chemistry due to its ability to participate in various reactions:

Catalytic Reactions

Molybdenum complexes are known for their catalytic properties in several organic reactions:

- Pauson–Khand Reaction: This reaction involves the formation of cyclopentenones from alkenes and carbon monoxide, catalyzed by molybdenum complexes. The use of cyclopenta-1,3-diene as a reactant enhances the efficiency and selectivity of these transformations .

Synthesis of Complex Molecules

The compound plays a crucial role in synthesizing complex organic molecules:

- Allylic Substitution Reactions: Cyclopentadienyl molybdenum complexes can act as nucleophiles in allylic substitution reactions, allowing for the introduction of various functional groups into organic frameworks .

Total Synthesis of Natural Products

A notable application of cyclopenta-1,3-diene; methane; molybdenum is in the total synthesis of complex natural products. For instance:

- Case Study: Synthesis of Terpenoids - Researchers have employed molybdenum-catalyzed reactions involving cyclopenta-1,3-diene to synthesize terpenoids with high stereoselectivity and yield. This approach demonstrates the versatility of this compound in constructing intricate molecular architectures.

Polymerization Processes

Cyclopenta-1,3-diene derivatives have been investigated for their potential in polymerization processes:

- Grafting Copolymers - The compound has been utilized in grafting copolymerization methods to create materials with tailored properties for applications in coatings and adhesives .

Reaction Yields and Conditions

| Reaction Type | Catalyst | Yield (%) | Conditions |

|---|---|---|---|

| Pauson-Khand Reaction | Cyclopenta-1,3-diene Mo | 85 | CO atmosphere |

| Allylic Substitution | Cyclopentadienyl Molybdenum | 75 | Room temperature |

| Grafting Copolymerization | Molybdenum Complex | 70 | Solvent-free conditions |

Mechanism of Action

The mechanism by which cyclopenta-1,3-diene;methane;molybdenum exerts its effects involves the coordination of the molybdenum center to various substrates, facilitating their transformation through catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and application. For example, in hydrogenation reactions, the molybdenum center activates hydrogen molecules, enabling their addition to unsaturated substrates.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Cyclopenta-1,3-diene vs. Other Cyclic Dienes

Cyclopenta-1,3-diene’s smaller ring strain and higher electron density enhance its reactivity in cycloadditions compared to larger dienes like cycloocta-1,3-diene .

Molybdenum Complexes vs. Titanium and Palladium Analogues

Molybdenum complexes excel in oxidation reactions (e.g., epoxidation) due to their accessible redox states, whereas titanium complexes dominate in polymerization .

Methane in Comparison with Other Hydrocarbon Ligands

Methane is rarely used as a ligand due to its weak σ-donor capability. In contrast, cyclopentadienyl ligands (Cp) provide stronger π-backbonding and stabilize metal centers effectively .

Catalytic Performance in Olefin Epoxidation

Cyclopentadienyl molybdenum(II) carbonyl complexes catalyze olefin epoxidation with high selectivity. For example, [CpMo(CO)₂] achieves >90% conversion of styrene to styrene oxide under mild conditions .

Contributions to Aromaticity Studies

Cyclopenta-1,3-diene’s radical cation (C₅H₅⁺) exhibits electron delocalization, serving as a model for studying non-benzenoid aromatic systems .

Q & A

Q. What are the common synthetic routes for preparing homoleptic molybdenum complexes with cyclopenta-1,3-diene derivatives?

Homoleptic molybdenum complexes with 1-oxa-1,3-diene ligands are synthesized by reacting β-unsubstituted α,β-unsaturated ketones with precursors like (C₆H₅CH₃)₂Mo or W(CO)₃(CH₃CH₂CN)₃ in refluxing hexane (yields: 54–80%) . For example, Table I in the synthesis study outlines reaction conditions, solvents, and yields for different complexes. Lower yields at larger scales (10–20 mmol) suggest sensitivity to reaction parameters, necessitating optimization of catalyst ratios or solvent systems .

Q. How is X-ray crystallography applied to determine the structural features of molybdenum-diene complexes?

X-ray diffraction reveals ligand geometry and bonding interactions in homoleptic complexes. For instance, tungsten-oxadiene complexes exhibit distorted trigonal-prismatic coordination, with significant contributions from ligand π-backbonding. This method resolves bond lengths (e.g., W–C distances of ~2.2 Å) and confirms planarity in aromatic systems .

Q. What spectroscopic techniques are used to characterize cyclopenta-1,3-diene derivatives and their metal complexes?

- NMR : Distinguishes isomerization products (e.g., splitting of ethoxyl methylene resonances in CDCl₃ vs. acetone-d6) .

- IR : Identifies carbonyl stretches in metal complexes (e.g., ν(CO) at ~1900 cm⁻¹ for Mo(CO)₃ fragments) .

- Mass spectrometry : Confirms molecular weight and fragmentation patterns, as seen in PTR-TOF-MS analysis of cyclopenta-1,3-diene derivatives .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms involving cyclopenta-1,3-diene?

Density functional theory (DFT) and high-level ab initio calculations model isomerization pathways, such as bicyclo[2.1.0]pent-2-ene converting to cyclopenta-1,3-diene. These studies validate transition states and activation energies, addressing discrepancies between experimental and theoretical data . For example, DFT predicts a barrier of ~30 kcal/mol for isomerization, aligning with observed thermal stability .

Q. What methodologies mitigate low yields in scaled syntheses of homoleptic molybdenum-diene complexes?

Lower yields at larger scales (e.g., 1.9% for early molybdenum-oxadiene syntheses) arise from incomplete ligand substitution or side reactions. Strategies include:

Q. How do cyclopenta-1,3-diene derivatives function as corrosion inhibitors, and what experimental approaches validate their efficacy?

Cyclopenta-1,3-diene derivatives adsorb onto metal surfaces via π-electron interactions, forming protective layers. Experimental validation includes:

- Electrochemical impedance spectroscopy (EIS) : Measures charge-transfer resistance in HCl solutions .

- Quantum chemical calculations : Correlate inhibitor efficiency with molecular descriptors (e.g., HOMO-LUMO gaps). For mild steel in acidic media, inhibition efficiencies >80% are achieved with tailored derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.